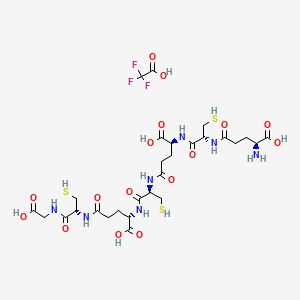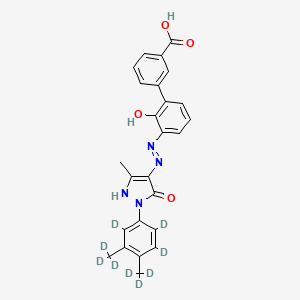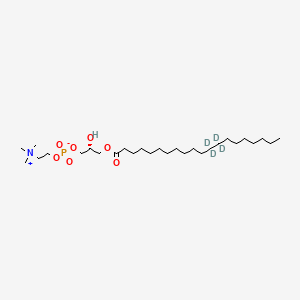
Acetylvaline-15N
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetylvaline-15N is a nitrogen-15 labeled derivative of acetylvaline, an endogenous metabolite. This compound is primarily used in scientific research due to its isotopic labeling, which allows for detailed metabolic and biochemical studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetylvaline-15N typically involves the incorporation of nitrogen-15 into the valine structure. One common method is the reductive amination of ketonic acids with nitrogen-15 labeled nitrite under ambient conditions driven by renewable electricity . This method is sustainable and avoids the use of toxic cyanides.
Industrial Production Methods
Industrial production of this compound may involve microbial fermentation or chemical synthesis. The microbial fermentation method uses genetically modified microorganisms to incorporate nitrogen-15 into the amino acid structure. Chemical synthesis, on the other hand, involves the use of nitrogen-15 labeled precursors in a controlled laboratory setting .
Analyse Des Réactions Chimiques
Types of Reactions
Acetylvaline-15N undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may produce nitrogen-15 labeled valine derivatives, while reduction may yield nitrogen-15 labeled amines .
Applications De Recherche Scientifique
Acetylvaline-15N has a wide range of applications in scientific research:
Chemistry: Used in metabolic flux analysis and stable isotope labeling studies.
Biology: Helps in studying metabolic pathways and protein synthesis.
Medicine: Used in drug development and pharmacokinetic studies.
Industry: Employed in the production of labeled compounds for various industrial applications
Mécanisme D'action
The mechanism of action of acetylvaline-15N involves its incorporation into metabolic pathways where it acts as a tracer. The nitrogen-15 label allows researchers to track the compound through various biochemical processes, providing insights into metabolic flux and enzyme activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Nitrogen-15 labeled alanine
- Nitrogen-15 labeled glycine
- Nitrogen-15 labeled leucine
Uniqueness
Acetylvaline-15N is unique due to its specific labeling and the metabolic pathways it participates in. Compared to other nitrogen-15 labeled amino acids, this compound provides distinct insights into the metabolism of valine and its derivatives .
Propriétés
Formule moléculaire |
C7H13NO3 |
|---|---|
Poids moléculaire |
160.18 g/mol |
Nom IUPAC |
(2S)-2-(acetyl(15N)amino)-3-methylbutanoic acid |
InChI |
InChI=1S/C7H13NO3/c1-4(2)6(7(10)11)8-5(3)9/h4,6H,1-3H3,(H,8,9)(H,10,11)/t6-/m0/s1/i8+1 |
Clé InChI |
IHYJTAOFMMMOPX-DWNZYCRPSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)O)[15NH]C(=O)C |
SMILES canonique |
CC(C)C(C(=O)O)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(4S)-6-chloro-4-[(E)-2-(2,2,3,3-tetradeuteriocyclopropyl)ethenyl]-4-(trifluoromethyl)-1,3-dihydroquinazolin-2-one](/img/structure/B12421011.png)

![4H-Naphtho[2,3-b]pyran-4-one, 6-(beta-D-glucopyranosyloxy)-5,8-dihydroxy-2-methyl-](/img/structure/B12421021.png)


![[D-Asn5]-Oxytocin](/img/structure/B12421045.png)
![[2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] 3-[[4-[2-[3-[(4,9-dioxobenzo[f]benzotriazol-3-yl)methyl]benzoyl]oxyethyl]triazol-1-yl]methyl]benzoate](/img/structure/B12421061.png)


